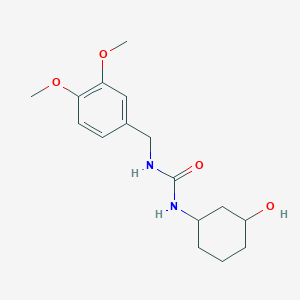

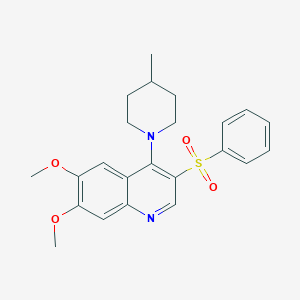

![molecular formula C8H6ClN3O2 B2439728 Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate CAS No. 1935429-55-2](/img/structure/B2439728.png)

Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate” is a chemical compound . It is part of the [1,2,4]triazolo[1,5-a]pyridine family, which has been used in the design of various bioactive compounds .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines has been reported in literature. For instance, new 2-substituted 6,8-dinitro[1,2,4]triazolo[1,5-a]pyridines were synthesized based on reactions of the commercially available 2-chloro-3,5-dinitropyridine with 5-(hetaryl)tetrazoles . Another study reported the synthesis of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives via a molecular hybridization strategy .Molecular Structure Analysis

The molecular structure of “Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate” can be obtained through various methods such as X-Ray diffraction analysis . The geometry optimization of the molecular structure can be carried out using computational methods .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyridines have been studied. For example, new 2-substituted 6,8-dinitro[1,2,4]triazolo[1,5-a]pyridines were synthesized based on reactions of the commercially available 2-chloro-3,5-dinitropyridine with 5-(hetaryl)tetrazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate” can be determined using various methods. For instance, its density, melting point, boiling point, and structure can be obtained .Aplicaciones Científicas De Investigación

Synthesis and Potential Biological Applications

Research has focused on the synthesis of novel derivatives of triazolopyridine compounds, exploring their potential applications in various fields, including their antibacterial and antihypertensive activities. For example, Kumar and Mashelkar (2008) synthesized substituted 2H-pyrano[3, 2-e][1,2,4]triazolo[4,3-a]pyridine derivatives from a precursor compound, aiming to explore their potential antihypertensive activity (Kumar & Mashelkar, 2008). Similarly, Sato et al. (1980) described the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, identifying compounds with promising coronary vasodilating and antihypertensive activities (Sato et al., 1980).

Herbicidal Activity

M. Moran (2003) prepared substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, demonstrating excellent herbicidal activity across a broad spectrum of vegetation at low application rates, highlighting the agricultural applications of these compounds (Moran, 2003).

Chemical Synthesis and Characterization

The synthesis and characterization of various triazolopyridine derivatives have been a significant area of research. For instance, Bastrakov et al. (2021) synthesized new 2-substituted 6,8-dinitro[1,2,4]triazolo[1,5-a]pyridines with explosophoric groups, contributing to the field of materials science (Bastrakov et al., 2021). Additionally, Hamid Sallam et al. (2021) conducted a study on the synthesis, crystal structure characterization, DFT calculations, and Hirshfeld surface analysis of triazole pyridazine derivatives, offering insights into the structural and electronic properties of these compounds (Hamid Sallam et al., 2021).

Safety And Hazards

Direcciones Futuras

The [1,2,4]triazolo[1,5-a]pyridine family, to which “Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate” belongs, has been used in the design of various bioactive compounds, indicating potential for further exploration . Future research could focus on the development of novel scaffolds of triazole-pyrimidine-based compounds as neuroprotective and anti-neuroinflammatory agents .

Propiedades

IUPAC Name |

methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c1-14-7(13)5-2-3-6-10-8(9)11-12(6)4-5/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKZVCMSESKALO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C(=NC(=N2)Cl)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

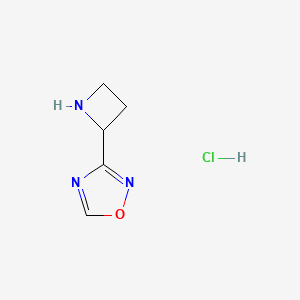

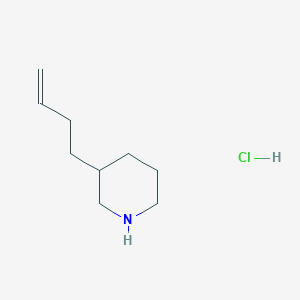

![N-{[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl}prop-2-enamide](/img/structure/B2439648.png)

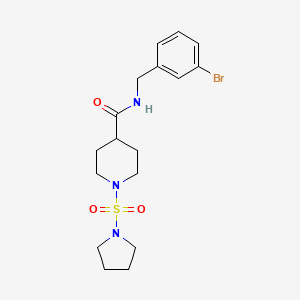

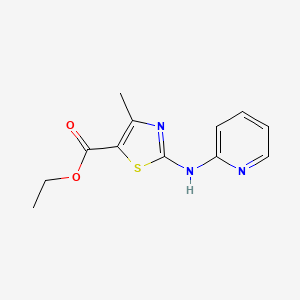

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(p-tolyl)acetamide](/img/structure/B2439651.png)

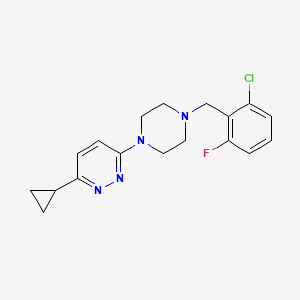

![N-[2-(1,3-Thiazol-2-yl)ethyl]-8-[[3-[2-(1,3-thiazol-2-yl)ethylcarbamoyl]quinolin-8-yl]disulfanyl]quinoline-3-carboxamide](/img/structure/B2439652.png)

![Methyl 4-[2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2439653.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2439664.png)

![ethyl 2-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate](/img/structure/B2439667.png)

![N-(3-ethylphenyl)-2-((3-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2439668.png)